molecular formula C17H13BrN3NaO2S B608527 Lesinurad sodium CAS No. 1151516-14-1

Lesinurad sodium

Número de catálogo B608527
Número CAS: 1151516-14-1
Peso molecular: 426.2638
Clave InChI: FVYMVLTWIBGEMC-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

An efficient, practical, and environmentally-friendly synthetic route of lesinurad has been reported . The main advantages of this route include inexpensive starting materials, mild conditions, and acceptable overall yield (38.8%) .


Molecular Structure Analysis

Lesinurad’s chemical name is 2((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid . A total of 30–40% of the dose is excreted unchanged in urine and it additionally undergoes processing by CYP2C9 .


Chemical Reactions Analysis

Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid .


Physical And Chemical Properties Analysis

Lesinurad sodium has a molecular weight of 426.26 and a molecular formula of C17H13BrN3NaO2S .

Aplicaciones Científicas De Investigación

Specific Scientific Field

The specific scientific field for this application is Pharmacology and Rheumatology .

Comprehensive and Detailed Summary of the Application

Lesinurad sodium is used in the treatment of gout, a common disabling inflammatory arthritis characterized by painful periods of severe joint inflammation . It’s an oral selective inhibitor of the URAT1 and OAT4 uric acid (UA) transporters of the kidney, via which it inhibits UA reabsorption and thus increases renal UA excretion and lowers serum UA (sUA) levels .

Methods of Application or Experimental Procedures

Lesinurad sodium is administered orally once daily in combination with a xanthine oxidase inhibitor (XOI). This combination enables many gout patients with hyperuricaemia to achieve target sUA levels .

Results or Outcomes Obtained

The target sUA level of <6 mg/dL at 6 months (primary endpoint) was achieved by significantly more lesinurad plus allopurinol than placebo plus allopurinol recipients in the CLEAR trials . In CRYSTAL (which enrolled patients regardless of prior XOI experience, and included 3 weeks of febuxostat before randomization), the proportion of patients who achieved an sUA target of <5 mg/dL did not reach statistical significance between lesinurad plus febuxostat and placebo plus febuxostat at 6 months (primary endpoint), although significantly favored the lesinurad plus febuxostat group at 12 months .

Safety And Hazards

Lesinurad sodium is toxic and can cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and of damaging fertility or the unborn child . It also causes damage to organs .

Propiedades

IUPAC Name

sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYMVLTWIBGEMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lesinurad sodium

CAS RN

1151516-14-1
Record name Lesinurad sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LESINURAD SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aqueous sodium hydroxide solution (1M, 2.0 mL, 2.0 mmol) was added dropwise over 5 min to a solution of 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid (810 mg, 2.0 mmol) in ethanol (10 mL) at 10° C. The mixture was stirred at 10° C. for a further 10 min. Volatile solvents were removed in vacuo to dryness to provide sodium 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate as a solid (850 mg, 100%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Citations

For This Compound
13
Citations
KM Pema - Drugs of the Future, 2011 - access.portico.org
… netics of lesinurad sodium (< 25%) and lesinurad sodium did not alter the … lesinurad sodium reduced sUA by 60% at 200 mg lesinurad sodium and by 70% at 400 mg lesinurad sodium …
Number of citations: 9 access.portico.org
Z Shen, C Rowlings, B Kerr, V Hingorani… - Drug design …, 2015 - Taylor & Francis
… The capsules contained lesinurad sodium salt. Groups were sequentially enrolled with an … of lesinurad capsule (4×100 mg lesinurad sodium salt) followed successively by a single 200 …
Number of citations: 58 www.tandfonline.com
J Wang, W Zeng, S Li, L Shen, Z Gu… - ACS Medicinal …, 2017 - ACS Publications
(+)- and (−)-Lesinurad were isolated as atropisomers from racemic lesinurad for the first time. No interconversion was observed between the two atropisomers under various conditions …
Number of citations: 46 pubs.acs.org
J Zhang, Y Zhang - Innovative Drug Synthesis, 2015 - Wiley Online Library
… Unlike benzbromarone 48, which was not marketed in the United States and had limited availability in Europe due to fatal liver toxicity, lesinurad sodium 49 (RDEA-594), discovered …
Number of citations: 4 onlinelibrary.wiley.com
B Bonino, G Leoncini, E Russo, R Pontremoli… - Journal of …, 2020 - Springer
Epidemiological studies show that hyperuricemia independently predicts the development of chronic kidney disease (CKD) in individuals with normal kidney function both in the general …
Number of citations: 53 link.springer.com
OFT BLOG - allfordrugs.com
… Lesinurad (RDEA-594, lesinurad sodium) is a selective urate transporter-1 (URAT-1) inhibitor, which blocks the reabsorption of urate within the renal proximal tubule. It is intended for …
Number of citations: 0 www.allfordrugs.com
JJ Li, DS Johnson - 2015 - books.google.com
This book covers all aspects of the medicinal chemistry of the latest drugs, and the cutting-edge science associated with them. Following the editors’3 successful drug synthesis books, …
Number of citations: 17 www.google.com
Y Song, P Zhan, X Liu - Current pharmaceutical design, 2013 - ingentaconnect.com
… Lesinurad sodium. Solute carrier family 22 member 12 (URAT1) inhibitor, uricosuric, treatment of gout. Drugs of the Future 2011; 36: 875-880. …
Number of citations: 47 www.ingentaconnect.com
Y Song, W Chen, D Kang, Q Zhang… - … Chemistry & High …, 2014 - ingentaconnect.com
The attempts to increase novel drug productivity through creative discovery technologies have fallen short of producing the satisfactory results. For these reasons, evolved from the …
Number of citations: 76 www.ingentaconnect.com
OFT BLOG - allfordrugs.com
… Lesinurad (RDEA-594, lesinurad sodium) is a selective urate transporter-1 (URAT-1) inhibitor, which blocks the reabsorption of urate within the renal proximal tubule. It is intended for …
Number of citations: 2 www.allfordrugs.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.